Antiviral agent 24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiviral Agent 24 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), making it a valuable candidate in the fight against viral infections . The compound is characterized by its unique chemical structure, which allows it to interact with viral proteins and inhibit their replication.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 24 typically involves a multi-step process. . This reaction is catalyzed by copper and proceeds under mild conditions, yielding high purity products with minimal side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Antiviral Agent 24 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct antiviral properties.
Scientific Research Applications
Antiviral Agent 24 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of antiviral mechanisms and the development of new antiviral agents.
Biology: The compound is employed in virology research to understand viral replication and inhibition.
Medicine: this compound is being investigated for its potential use in antiviral therapies, particularly against emerging viral infections.
Industry: The compound is utilized in the development of antiviral coatings and materials for medical devices and personal protective equipment.
Mechanism of Action
The mechanism of action of Antiviral Agent 24 involves its interaction with viral proteins, particularly the viral polymerase . By binding to the active site of the polymerase, the compound inhibits the replication of viral RNA or DNA, effectively halting the viral life cycle. This action is highly selective, targeting only viral enzymes without affecting host cellular machinery.
Comparison with Similar Compounds
Isatin Derivatives: These compounds also exhibit broad-spectrum antiviral activity and share a similar mechanism of action.
Benzothiazoles: Known for their antiviral properties, benzothiazoles are structurally distinct but functionally similar to Antiviral Agent 24.
N-Heterocycles: These compounds are widely studied for their antiviral potential and have mechanisms of action comparable to this compound.
Uniqueness: this compound stands out due to its high efficacy against a broad range of viruses and its ability to be synthesized using efficient and scalable methods. Its unique chemical structure allows for versatile modifications, enhancing its antiviral properties and making it a valuable tool in antiviral research and development.
Properties
Molecular Formula |
C18H18F3N5O4 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H18F3N5O4/c19-18(20,21)10-3-1-2-9(4-10)5-22-15-12-16(24-7-23-15)26(8-25-12)17-14(29)13(28)11(6-27)30-17/h1-4,7-8,11,13-14,17,27-29H,5-6H2,(H,22,23,24)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
SDQKDCSBWUSBDO-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.